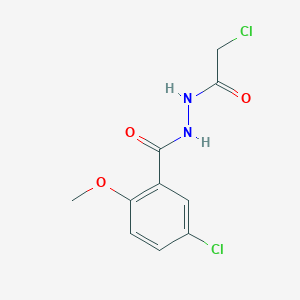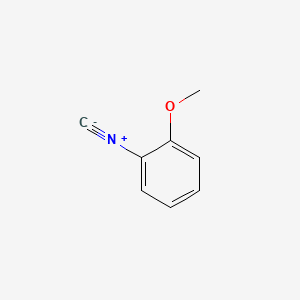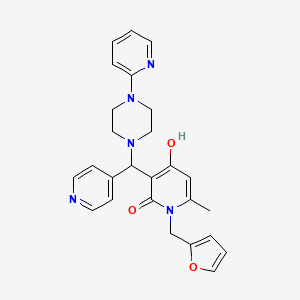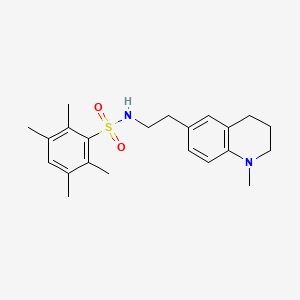![molecular formula C13H10ClNO4 B2508641 Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate CAS No. 860649-77-0](/img/structure/B2508641.png)
Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate is an organic compound with the molecular formula C13H10ClNO4 It is a derivative of furoic acid and features a chlorobenzoyl group attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate typically involves the reaction of 5-amino-2-furoic acid with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Methyl 5-[(3-benzyl)amino]-2-furoate.
Substitution: Methyl
Propiedades
IUPAC Name |
methyl 5-[(3-chlorobenzoyl)amino]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4/c1-18-13(17)10-5-6-11(19-10)15-12(16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLRRFOXNJEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B2508560.png)
![2-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2508562.png)
![Ethyl 1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2508563.png)
![3,4-DIMETHYL-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2508564.png)
![N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2508566.png)
![2-[2-(4-aminophenyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol](/img/structure/B2508567.png)



![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![5-(6-fluoropyridine-3-carbonyl)-1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepin-2-one](/img/structure/B2508579.png)

